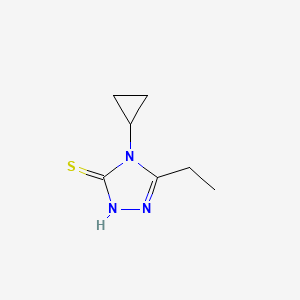

4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-3-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c1-2-6-8-9-7(11)10(6)5-3-4-5/h5H,2-4H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDKEVUCPHBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186607 | |

| Record name | 4-Cyclopropyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-06-0 | |

| Record name | 4-Cyclopropyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Cyclopropyl 5 Ethyl 4h 1,2,4 Triazole 3 Thiol

Retrosynthetic Analysis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic pathway.

The primary disconnection for the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core involves breaking the bonds formed during the final cyclization step. The most common and efficient method for constructing this heterocyclic system is the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.

Applying this logic to 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol, the key disconnection is made across the N1-C5 and N2-C3 bonds of the triazole ring. This reveals the crucial precursor: 1-propionyl-4-cyclopropylthiosemicarbazide . This linear precursor contains all the necessary atoms and functional groups arranged in the correct sequence to undergo cyclization and dehydration to form the target triazole ring.

The synthons, or idealized fragments, derived from this disconnection are a propionyl cation equivalent (for the C5-ethyl group) and a 4-cyclopropylthiosemicarbazide anion equivalent.

Based on the identification of 1-propionyl-4-cyclopropylthiosemicarbazide as the key intermediate, the optimal starting materials can be selected. The synthesis of this intermediate is typically achieved through the reaction of a carboxylic acid hydrazide with an isothiocyanate.

For the ethyl moiety at C5: The logical precursor is propionyl hydrazide (propanohydrazide). This molecule provides the ethyl group and the hydrazide functionality required to form one side of the thiosemicarbazide (B42300) backbone.

For the cyclopropyl (B3062369) moiety at N4: The ideal starting material is cyclopropyl isothiocyanate . This reagent introduces the cyclopropyl group at the N4 position and the thiocarbonyl group necessary for the subsequent cyclization into the triazole-3-thiol. researchgate.net

The reaction between propionyl hydrazide and cyclopropyl isothiocyanate provides a direct and high-yielding route to the 1-propionyl-4-cyclopropylthiosemicarbazide precursor.

Convergent and Divergent Synthesis Pathways

The synthesis of the target molecule primarily follows a convergent pathway, where the key fragments (the propionyl hydrazide and cyclopropyl isothiocyanate) are combined in a single step to form the immediate precursor for cyclization.

The construction of the this compound scaffold is a well-defined two-step process from the selected starting materials.

Table 1: Overview of the Synthetic Sequence

| Step | Reaction | Reactants | Key Intermediate/Product |

|---|---|---|---|

| 1 | Thiosemicarbazide Formation | Propionyl hydrazide, Cyclopropyl isothiocyanate | 1-Propionyl-4-cyclopropylthiosemicarbazide |

The pivotal step in the synthesis is the ring closure of the 1-propionyl-4-cyclopropylthiosemicarbazide intermediate. This transformation is a classic example of heterocycle synthesis and is typically facilitated by a basic medium. nih.govresearchgate.net The reaction proceeds via an intramolecular condensation and dehydration mechanism.

The process involves the following mechanistic steps:

Formation of the Thiosemicarbazide Precursor: Propionyl hydrazide reacts with cyclopropyl isothiocyanate in a suitable solvent like ethanol (B145695) or methanol. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of 1-propionyl-4-cyclopropylthiosemicarbazide in high yield.

Base-Catalyzed Cyclization: The isolated thiosemicarbazide is then heated under reflux in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium carbonate. The base deprotonates one of the amide nitrogens, which then acts as a nucleophile, attacking the thiocarbonyl carbon. Subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole (B32235) ring. nih.govresearchgate.net

This method is highly effective for synthesizing a wide range of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. nih.gov The final product can exist in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms, with the thiol form often being prevalent.

The strategic incorporation of the specific cyclopropyl and ethyl groups into the final structure is achieved through the careful selection of the initial reactants. This approach avoids the need for later-stage, and often more complex, functionalization of a pre-formed triazole ring.

The ethyl group at the C5 position is sourced directly from propionyl hydrazide . The "propionyl" part of the molecule provides the carbonyl carbon that becomes C5 and the attached ethyl group.

The cyclopropyl group at the N4 position is introduced via cyclopropyl isothiocyanate . The nitrogen atom of this reagent becomes N4 of the triazole ring.

This synthetic design ensures that the desired substituents are precisely placed from the outset, leading to an efficient and atom-economical pathway to this compound.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 1-Propionyl-4-cyclopropylthiosemicarbazide | Key Intermediate |

| Propionyl hydrazide (Propanohydrazide) | Starting Material |

| Cyclopropyl isothiocyanate | Starting Material |

| Sodium hydroxide | Reagent (Base for Cyclization) |

Optimization of Reaction Conditions and Yields

The efficient synthesis of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core is foundational for any further chemical exploration. A common and well-established pathway involves the base-catalyzed intramolecular dehydrative cyclization of 1,4-disubstituted thiosemicarbazides. scirp.org These thiosemicarbazide precursors are typically prepared by reacting a relevant acid hydrazide with an appropriate isothiocyanate. scirp.orgmdpi.com Optimization of this cyclization step is key to achieving high yields and purity. Factors such as the choice of heating method, solvent, catalyst, and reaction time are critical variables that require careful tuning.

Conventional synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves refluxing the corresponding 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium. mdpi.com Sodium hydroxide in an aqueous or alcoholic (e.g., ethanol) solution is a commonly employed system for this cyclization. scirp.org Reaction times can range from 2 to 5 hours under reflux conditions. mdpi.commdpi.com For instance, the synthesis of various 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols via this method resulted in yields between 62% and 79%. mdpi.com While reliable, these methods can be time-consuming and may require significant energy input.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving product yields in heterocyclic chemistry. researchgate.netrjptonline.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation offers significant advantages over conventional heating, including shorter reaction times (minutes versus hours), uniform heating, and often cleaner reactions with fewer byproducts. researchgate.netrjptonline.orgrsc.org This technique has been successfully applied to various steps in triazole synthesis, from the formation of the core ring to subsequent derivatization reactions. rjptonline.org For example, the synthesis of Schiff's bases by reacting a 1,2,4-triazole-3-thiol with substituted benzaldehydes was completed in 5-10 minutes under microwave irradiation, compared to 1-2 hours using a conventional water bath. rjptonline.org This rapid and efficient approach allows for the quick generation of compound libraries for screening purposes.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of N-substituted-2-[(triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | Reported as "remarkable" (82% yield) | rsc.org |

| Synthesis of Schiff's bases of 1,2,4-triazole-3-thiol | 1–2 hours | 5–10 minutes | Yields improved to 64-84% | rjptonline.org |

| Synthesis of 3,5-disubstituted-1,2,4-triazole | 72 hours (hydrothermal) | 1.5 hours | Yield of 85% | rsc.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Yield of 85% | rsc.org |

Catalysis plays a pivotal role in the synthesis of the 1,2,4-triazole-3-thiol ring. The most common approach, the cyclization of thiosemicarbazides, is typically base-catalyzed. scirp.org Strong bases like sodium hydroxide or potassium hydroxide are frequently used to facilitate the intramolecular condensation and dehydration, leading to the formation of the triazole ring. scirp.orgrjptonline.org The concentration of the base and the choice of solvent (e.g., ethanol, water) are important parameters to optimize for maximizing the yield and minimizing side reactions. mdpi.com

In subsequent derivatization reactions, other types of catalysts may be employed. For instance, the formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols and aldehydes is often catalyzed by a few drops of a strong acid, such as concentrated hydrochloric acid, in an alcoholic solvent. mdpi.com For other transformations, such as palladium-catalyzed cross-coupling reactions on halogenated triazole derivatives, more complex catalyst systems involving palladium sources and specific ligands are necessary. mdpi.com

Scalability Considerations for Research and Development

Transitioning the synthesis of a compound like this compound from a laboratory scale to larger research and development quantities introduces several challenges. Key considerations include reaction safety, process efficiency, and product purity. For instance, thermal analysis of reagents is crucial to identify and control potentially highly energetic intermediates, ensuring safe scale-up. acs.org

Chemical Transformations and Functionalization of this compound

The this compound molecule possesses several sites for chemical modification. However, the thiol (-SH) group is particularly noteworthy for its nucleophilic character, making it a prime target for a wide array of functionalization reactions. nih.govmdpi.com This versatility allows for the synthesis of a diverse library of derivatives, which is crucial for medicinal chemistry and agrochemical research. uobaghdad.edu.iq

The sulfur atom of the thiol group is a soft nucleophile and readily participates in reactions with various electrophiles, most commonly leading to the formation of thioether (S-substituted) derivatives. zsmu.edu.uauran.ua

S-Alkylation: A fundamental and widely used derivatization is S-alkylation, which involves the reaction of the triazole-thiol with an alkyl or benzyl (B1604629) halide in a basic medium. mdpi.com For example, the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was successfully performed using 2-bromo-1,1-diethoxyethane in the presence of cesium carbonate to yield the corresponding thioether. mdpi.com This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. mdpi.com The choice of base (e.g., cesium carbonate, sodium hydroxide) and solvent (e.g., DMF, i-propanol) can be optimized to achieve high yields. rsc.orgmdpi.com

Further elaboration of these S-alkylated intermediates can lead to more complex structures. For instance, an S-alkylated triazole was reacted with hydrazine (B178648) hydrate (B1144303) to produce a thioacetohydrazide derivative, which was then condensed with various aldehydes and isatins to form a series of target hydrazones. nih.gov This multi-step approach demonstrates how the initial S-alkylation provides a platform for extensive molecular diversification. zsmu.edu.uanih.gov

| Triazole Core | Reagent/Electrophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane | Cs₂CO₃, TBAI, DMF, 0 °C | S-Alkylated thioether (acetal) | mdpi.com |

| 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | (Bromomethyl)cyclohexane or 2-chloropyridine | Microwave, 160 °C, 10 min | S-Cyclohexylmethyl or S-pyridinyl thioether | semanticscholar.org |

| 4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazole-3-thione | Ethyl chloroacetate | Triethylamine, DMF, RT | S-Alkylated thioether (ester) | nih.gov |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K₂CO₃, Acetone | N-Alkylation (forms bis-triazole) | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Substituted Aldehydes | Ethanol, cat. HCl, reflux | Schiff Base (at 4-amino group) | mdpi.com |

Modifications at the Triazole Nitrogen Atoms (N-alkylation, N-acylation)

While the thiol group is the most common site for derivatization, the nitrogen atoms of the 1,2,4-triazole ring can also be functionalized through N-alkylation and N-acylation. These modifications can significantly impact the molecule's conformation and its ability to participate in hydrogen bonding.

N-alkylation can be achieved using similar conditions to S-alkylation, but the regioselectivity can be an issue, with alkylation potentially occurring at N1, N2, or N4. The position of alkylation is influenced by the nature of the alkylating agent, the reaction conditions, and the substitution pattern on the triazole ring. In the case of this compound, the N4 position is already substituted with a cyclopropyl group, directing further alkylation to either the N1 or N2 position. The presence of the thiol group can also influence the site of alkylation, and protection of the thiol may be necessary to achieve selective N-alkylation.

N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. Similar to N-alkylation, regioselectivity is a key consideration.

Introduction of Heterocyclic and Aromatic Substituents

The introduction of additional heterocyclic or aromatic rings to the this compound scaffold can lead to the development of novel compounds with enhanced biological activities. mdpi.comnih.gov This can be achieved through several synthetic strategies.

One common approach is to incorporate the desired substituent into one of the building blocks before the formation of the triazole ring. For example, a substituted carboxylic acid hydrazide can be used as a precursor in the synthesis of the triazole.

Alternatively, functional groups on the triazole core or its existing substituents can be modified. For instance, if an S-alkylated derivative contains a reactive group like a halogen, it can be used in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce new aromatic or heterocyclic moieties. nih.gov

| Synthetic Strategy | Example |

| Pre-functionalized Building Block | Synthesis of the triazole ring using a hydrazide containing a thiophene (B33073) or pyridine (B92270) ring. |

| Cross-Coupling Reaction | Suzuki coupling of an S-(halobenzyl) derivative with a boronic acid to introduce a new aryl group. |

| Condensation Reaction | Reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative with an aromatic aldehyde to form a Schiff base. mdpi.com |

Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds

A contemporary approach in drug discovery is the design of hybrid molecules, which combine two or more pharmacophores in a single entity to achieve synergistic or multi-target effects. mdpi.com The this compound scaffold can be readily incorporated into such hybrid structures.

The thiol group provides a convenient handle for linking the triazole moiety to other bioactive scaffolds. For example, it can be reacted with a molecule containing a good leaving group to form a thioether linkage. Alternatively, the triazole can be functionalized with a linker that can then be coupled to another bioactive molecule.

Examples of bioactive scaffolds that could be combined with this triazole include:

Other heterocyclic systems: such as quinolines, indoles, or pyrazoles, which are known to possess a wide range of biological activities.

Natural product derivatives: to enhance their activity or modify their pharmacokinetic properties.

Known drug molecules: to create new chemical entities with improved efficacy or a broader spectrum of activity.

Green Chemistry Principles in the Synthesis of Triazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov The synthesis of derivatives of this compound can be made more environmentally friendly by adopting several green chemistry strategies. researchgate.netsbmu.ac.ir

| Green Chemistry Principle | Application in Triazole Derivative Synthesis |

| Use of Safer Solvents | Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. For example, using catalytic phase-transfer catalysts in alkylation reactions. |

| Energy Efficiency | Utilizing microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption compared to conventional heating. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Click chemistry approaches to triazole synthesis are a good example of this. nih.gov |

| Use of Renewable Feedstocks | Exploring the use of starting materials derived from renewable resources. |

By implementing these green chemistry principles, the synthesis of novel derivatives of this compound can be conducted in a more sustainable and environmentally responsible manner.

Solvent Selection and Minimization

The choice of solvent is a critical factor in the synthesis of this compound and its derivatives, as it can significantly influence reaction rates, yields, and the purity of the final product. Traditional synthetic methods for 1,2,4-triazoles often employ volatile and hazardous organic solvents. However, modern approaches focus on the use of greener alternatives and the minimization of solvent use altogether.

The principles of green chemistry encourage the use of solvents that are non-toxic, biodegradable, and derived from renewable resources. For the synthesis of triazole compounds, researchers have explored various green solvents. Water, being non-toxic, non-flammable, and readily available, is an excellent choice for certain reactions. consensus.app For instance, visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods have been successfully employed in water for the synthesis of 1,2,3-triazoles, with the added benefit of catalyst and solvent recycling. consensus.app Glycerol has also been identified as an effective and biodegradable solvent for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents (DES) represent another class of green solvents that are gaining attention due to their low toxicity, biodegradability, and tunable properties. consensus.app

Solvent-free, or solid-state, synthesis is another effective strategy for minimizing waste and environmental impact. One such technique is the use of ball-milling, which involves the mechanical mixing of reactants in the absence of a solvent. This method has been successfully applied to the one-pot synthesis of 1,2,3-triazole derivatives with high yields, where the product can be isolated by simple washing, eliminating the need for chromatographic purification. researchgate.net Grinding is another solvent-free method that has been developed for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones, which also avoids the use of organic solvents and improves reaction yields. documentsdelivered.com

Table 1: Illustrative Comparison of Solvents for Triazole Synthesis

| Solvent | Typical Reaction Conditions | Observed Yield | Environmental Considerations |

|---|---|---|---|

| Ethanol | Reflux, 8-12 hours | Moderate to Good | Volatile organic compound (VOC), moderately toxic |

| Water | Room temperature to mild heating | Good to Excellent | Non-toxic, environmentally benign |

| Glycerol | Room temperature | Good to Excellent | Biodegradable, low toxicity |

| Solvent-Free (Ball-Milling) | Mechanical grinding, short reaction time | Excellent | No solvent waste, high atom economy |

Energy Efficiency in Reaction Processes

Reducing energy consumption is a key aspect of green and sustainable chemistry. Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. Modern energy-efficient techniques, such as microwave irradiation and ultrasound assistance, offer significant advantages by reducing reaction times and improving yields. bohrium.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. pnrjournal.com Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating, which can dramatically accelerate reaction rates. rsc.org For the synthesis of 1,2,4-triazole derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes, while often providing higher yields compared to conventional heating methods. nih.govrjptonline.org For example, the condensation reaction to form certain 1,2,4-triazole-5(4H)-thione derivatives was completed in 10-25 minutes with a 97% yield under microwave irradiation, compared to 290 minutes and a 78% yield with conventional heating. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. nih.gov This method has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, offering shorter reaction times and good yields. nih.govresearchgate.net The use of ultrasound can be particularly beneficial for heterogeneous reactions.

The benefits of these energy-efficient methods in the synthesis of triazoles are evident when comparing reaction parameters with conventional methods.

Table 2: Comparison of Conventional Heating vs. Energy-Efficient Methods for 1,2,4-Triazole Synthesis

| Method | Typical Reaction Time | Typical Yield | Energy Consumption |

|---|---|---|---|

| Conventional Heating (Reflux) | 10 - 36 hours | Moderate | High |

| Microwave Irradiation | 5 - 30 minutes | High to Excellent | Low |

| Ultrasound Assistance | 30 - 80 minutes | Good to High | Low |

By adopting these advanced synthetic methodologies, the preparation of this compound and its derivatives can be achieved in a more sustainable and efficient manner, aligning with the principles of modern green chemistry.

Computational and Theoretical Investigations of 4 Cyclopropyl 5 Ethyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol, offering a molecular-level understanding of its structure and reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of triazole derivatives is often investigated using methods like Density Functional Theory (DFT). epstem.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. For similar triazole compounds, these calculations have been performed to understand their electronic properties and reactivity patterns. epstem.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions and the molecule's electrostatic potential.

Tautomeric Equilibria Studies (Thiol-Thione Tautomerism)

A significant aspect of the computational study of this compound is the investigation of its thiol-thione tautomerism. nih.govjocpr.com This involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. Quantum chemical calculations are instrumental in determining the relative stabilities of the thiol and thione tautomers. nih.gov

For various 1,2,4-triazole-3-thiones, computational studies have consistently shown that the thione form is the more stable tautomer in the gas phase. nih.gov These findings are often supported by experimental data from techniques like NMR and IR spectroscopy, which indicate the predominance of the thione form in both solution and the solid state. researchgate.net Theoretical calculations can also elucidate the energy barrier for the proton transfer between the two tautomeric forms. nih.gov

Spectroscopic Property Prediction and Correlation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts are a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. For various heterocyclic compounds, including triazole derivatives, calculated ¹H and ¹³C NMR chemical shifts have shown good correlation with experimental data. semanticscholar.org These calculations can help in assigning the signals in the experimental spectra to specific atoms in the molecule and can also be used to distinguish between different isomers or tautomers. mdpi.com

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignments

Computational methods are used to calculate the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov These calculations are typically performed at the harmonic level using DFT methods. epstem.net The calculated frequencies are often scaled to better match the experimental values. A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes. epstem.net This detailed assignment is crucial for a complete understanding of the molecule's vibrational properties and for interpreting its experimental IR and Raman spectra. nih.gov

UV-Vis Absorption and Emission Spectra Predictions

Computational methods are pivotal in predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic molecules, offering a theoretical framework to understand their electronic transitions. For this compound, these predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.

The predicted UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the triazole ring and the thione group. The cyclopropyl (B3062369) and ethyl substituents can induce slight shifts in the absorption maxima compared to the unsubstituted parent compound due to their electronic effects.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 285 | 0.45 | HOMO -> LUMO (π → π) |

| 250 | 0.20 | HOMO-1 -> LUMO (π → π) |

| 330 | 0.05 | HOMO -> LUMO+1 (n → π*) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to explore the interactions of small molecules with biological targets, providing a rationale for their observed biological activities and guiding the design of new therapeutic agents.

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For this compound, docking studies are often performed to investigate its potential as an inhibitor of various enzymes, such as cyclooxygenases (COX-1 and COX-2) or cytochrome P450 enzymes. nih.govmdpi.com

These studies involve placing the triazole derivative into the binding site of a target protein and calculating a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the thiol group and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors, respectively. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with COX-2

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Cyclopropyl group with Val523 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its receptor over time. nih.gov Following molecular docking, an MD simulation can be run to assess the stability of the predicted binding pose of this compound within the active site of a biological target. acs.org

These simulations track the movements of atoms and molecules, allowing for the calculation of parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. MD simulations can also be used to compute binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. physchemres.orgresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their potential as, for example, antifungal or anticancer agents. physchemres.orgnih.govtandfonline.com

Descriptor Generation and Selection

The first step in QSAR/QSPR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. nih.gov These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. For 1,2,4-triazole (B32235) derivatives, relevant descriptors might include molecular weight, logP (lipophilicity), polar surface area, and electronic parameters like HOMO and LUMO energies. researchgate.netnih.gov

Feature selection techniques are then employed to identify the most relevant descriptors that correlate with the observed activity or property, avoiding overfitting and improving the predictive power of the model.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Hydrogen Bond Donors/Acceptors |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment |

Mechanistic Biological and Pharmacological Studies in Vitro and in Vivo Animal Models

Antimicrobial Activity Investigations

Antiviral Activity Evaluation

The 1,2,4-triazole (B32235) scaffold is a component of several clinically important antiviral drugs, such as Ribavirin. nih.govbohrium.com Derivatives of this heterocyclic system have been a major focus in the development of new antiviral agents due to their ability to act as bioisosteres of amide or ester groups, their metabolic stability, and favorable pharmacokinetic properties. nuft.edu.uabohrium.comnih.gov

Research has demonstrated that 1,2,4-triazole derivatives possess activity against a wide range of DNA and RNA viruses. nih.govnih.gov Specific enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Furthermore, certain 3,4-disubstituted triazole-5-thione derivatives have shown high activity against HIV-1, suggesting they could be a basis for new non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The antiviral properties are highly dependent on the nature and position of substituents on the triazole ring, which allows for molecular modifications to modulate activity against various viral targets, including herpes simplex virus and coronaviruses. bohrium.comresearchgate.net

Antiparasitic Activity Assessment (e.g., Antimalarial, Antileishmanial, Trypanocidal)

The 1,2,4-triazole nucleus is also recognized for its potential in developing treatments for neglected parasitic diseases. nih.gov Various derivatives have been evaluated for antimalarial, antileishmanial, and trypanocidal activities.

Antimalarial Activity: Fused nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have shown potent antimalarial activity with EC50 values in the nanomolar range against both drug-sensitive and resistant strains of Plasmodium falciparum. nih.gov While structurally different from a simple triazole-thiol, this highlights the importance of the triazole core. Additionally, studies on 1,2,3-triazole derivatives (isomers of 1,2,4-triazole) have shown activity against the chloroquine-resistant W2 strain of P. falciparum, with some compounds exhibiting IC50 values in the submicromolar range. nih.gov

Antileishmanial Activity: The potential of triazole compounds against Leishmania species has been explored. For instance, certain 1,2,3-triazole derivatives have demonstrated notable activity against Leishmania amazonensis promastigotes and intracellular amastigotes, with one compound showing an IC50 of 17.78 µM against the clinically relevant amastigote form and a high selectivity index. nih.gov

Trypanocidal Activity: In the search for new treatments for Chagas disease, 1,2,4-triazole-5(4H)-thione derivatives have been synthesized and tested. The best trypanocidal activity was observed on the proliferative forms of Trypanosoma cruzi, the parasite responsible for the disease. nih.gov

Antioxidant Activity Profiling

Many 1,2,4-triazole-3-thiol derivatives have been identified as potent antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous diseases. isres.orgresearchgate.net The antioxidant capacity is often attributed to the presence of the thiol (-SH) group and other electron-donating substituents on the triazole ring. nih.govacs.org

The ability of 1,2,4-triazole-3-thiol derivatives to scavenge free radicals is commonly evaluated using several in vitro assays.

DPPH and ABTS Assays: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to screen for radical scavenging ability. Studies on compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant scavenging activity. nih.govacs.org The efficiency of scavenging is influenced by the substituents on the triazole ring; for example, a phenyl group at the 5-position was found to be more effective than a pyridyl group in one study. nih.gov

Nitric Oxide and Hydrogen Peroxide Scavenging: Certain series of 1,2,4-triazole derivatives have also been screened for their ability to neutralize nitric oxide and hydrogen peroxide radicals, showing potent activity in some cases. isres.orgresearch-nexus.netresearchgate.net For example, specific hydrazone derivatives of 1,2,4-triazole showed nitric oxide scavenging activity greater than 90% at a concentration of 800 µg/mL. researchgate.net

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1.3 × 10⁻³ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | DPPH | 2.2 × 10⁻³ M | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ABTS | 4.7 × 10⁻⁵ M | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | ABTS | 5.5 × 10⁻⁵ M | nih.gov |

| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | DPPH | 10 ± 0.7 µg/mL | isres.org |

The FRAP assay measures the ability of a compound to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. nih.govsigmaaldrich.com This assay has been used to evaluate the antioxidant capacity of various 1,2,4-triazole derivatives. For instance, a series of novel thiophene-1,2,4-triazole-5(3)-ones were all found to be active in the FRAP assay, indicating their potential to act as reducing agents and, by extension, as antioxidants. isres.org

The antioxidant mechanism of 1,2,4-triazole-3-thiols has been investigated through theoretical and experimental studies. The primary mechanism is believed to be hydrogen atom transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov Computational studies have highlighted the crucial role of the hydrogen atoms on the amino (-NH₂) and thiol (-SH) groups in the scavenging process. nih.govacs.org The flexibility of these hydrogen atoms facilitates their donation to radicals. nih.gov An alternative mechanism, Sequential Proton-Loss Electron-Transfer (SPLET), has also been predicted for some phenolic 1,2,4-triazole-3-thione derivatives, particularly in polar solvents. researchgate.net

Anti-Cancer Activity in Cell Line Models and Animal Xenografts

The 1,2,4-triazole scaffold is present in several approved anticancer drugs, such as Letrozole and Anastrozole, underscoring its importance in oncology research. researchgate.netzsmu.edu.ua Derivatives featuring a thiol or thione group at the 3-position have shown particular promise, often exhibiting enhanced potency. nih.govnih.govresearchgate.net

A wide range of 1,2,4-triazole-3-thiol derivatives have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. In one study, hydrazone derivatives of 1,2,4-triazole-3-thiol were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, with some compounds showing EC50 values in the low micromolar range. nih.gov Other studies have reported activity against colon cancer (HCT-116), breast cancer (T47D, MCF-7), and liver cancer cell lines. nih.govisres.org The mechanism of action for these compounds can be diverse, including the inhibition of key cancer-related enzymes like kinases and topoisomerases. nih.gov

While extensive in vitro data exists, information on in vivo efficacy, particularly in animal xenograft models, is less common in the literature. However, some studies have evaluated 1,2,4-triazole derivatives in other in vivo models. For example, novel triazole derivatives were found to possess antitumor activity against Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in mice. jocpr.com

| Compound Type/Derivative | Cancer Cell Line | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| 1,2,4-triazole-3-thiol hydrazone derivative (Compound 4) | MDA-MB-231 (Breast) | 2.1 ± 0.3 µM | nih.gov |

| 1,2,4-triazole-3-thiol hydrazone derivative (Compound 14) | Panc-1 (Pancreatic) | 17.2 ± 1.2 µM | nih.gov |

| 1,2,4-triazole-3-thiol hydrazone derivative (Compound 18) | IGR39 (Melanoma) | 12.4 ± 1.1 µM | nih.gov |

| Coumarin-triazole derivative (Compound 112c) | HCT 116 (Colon) | 4.363 µM | nih.gov |

| Pyridine-triazole-thione derivative (Compound 47f) | HCT-116 (Colon) | 6.2 µM | nih.gov |

| Pyridine-triazole-thione derivative (Compound 47f) | T47D (Breast) | 27.3 µM | nih.gov |

Cytotoxicity and Antiproliferative Effects on various Cancer Cell Lines

There is no available scientific literature detailing the cytotoxic or antiproliferative effects of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol on any cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

No studies have been published that investigate the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line.

Investigations into Molecular Targets and Signaling Pathways (e.g., VEGFR inhibition, HTK)

The molecular targets and signaling pathways of this compound, including any potential inhibitory effects on VEGFR or HTK, have not been elucidated in any published research.

Tumor Growth Inhibition in Animal Models (e.g., HCC animal models)

There are no in vivo studies in animal models, including hepatocellular carcinoma (HCC) models, that assess the tumor growth inhibition potential of this compound.

Enzyme Inhibition Studies

No data is available regarding the enzyme inhibition properties of this compound.

Specific Enzyme Targets (e.g., Carbonic Anhydrase, Urease, Lipoxygenase, Proteases, Kinases)

There is no information on whether this compound targets or inhibits specific enzymes such as Carbonic Anhydrase, Urease, Lipoxygenase, Proteases, or Kinases.

Enzyme Kinetics and Inhibitory Mechanisms

Due to the lack of enzyme inhibition studies, there is no information available on the enzyme kinetics or inhibitory mechanisms of this compound.

Receptor Binding and Modulation Studies

There is currently no publicly available research detailing the receptor binding profile of this compound.

Agonist/Antagonist Activity at Specific Receptor Subtypes

Scientific literature lacks specific data on the agonist or antagonist activities of this compound at key receptor subtypes such as G-protein coupled receptors (GPCRs), the cannabinoid CB1 receptor, or the GABA-A receptor.

Ligand-Receptor Interaction Characterization

Detailed characterization of the ligand-receptor interactions for this compound is not available in the current body of scientific research.

Anti-inflammatory and Immunomodulatory Effects (mechanisms)

No specific studies have been published that investigate the anti-inflammatory or immunomodulatory mechanisms of action for this compound. While the broader class of 1,2,4-triazole derivatives has been explored for such properties, this specific compound has not been the subject of these investigations.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

A comprehensive structure-activity relationship (SAR) or structure-property relationship (SPR) analysis for this compound is not available in the peer-reviewed literature. The compound is mentioned in a patent as an intermediate for the synthesis of aquaporin modulators, but no biological data for the intermediate itself is provided.

Correlation of Structural Modifications with Biological Potency

Due to the absence of biological activity data for this compound, no correlations between its structural modifications and biological potency have been established.

Elucidation of Key Pharmacophoric Elements

The key pharmacophoric elements of this compound responsible for any potential biological activity have not been elucidated, as no such activity has been reported.

Advanced Analytical Methodologies for Characterization and Quantification of 4 Cyclopropyl 5 Ethyl 4h 1,2,4 Triazole 3 Thiol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing detailed information about its atomic composition, connectivity, and spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass with exceptional accuracy. For this compound, with a molecular formula of C₇H₁₁N₃S, the expected monoisotopic mass can be calculated with high precision. Experimental determination of the mass of the protonated molecule, [M+H]⁺, using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, allows for a comparison between the theoretical and measured mass. A mass difference of less than 5 ppm provides strong evidence for the assigned molecular formula.

Table 1: Theoretical and Expected HRMS Data for C₇H₁₁N₃S

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Observed Mass (m/z) |

| [M+H]⁺ | C₇H₁₂N₃S⁺ | 170.0746 | ~170.0746 |

| [M+Na]⁺ | C₇H₁₁N₃SNa⁺ | 192.0566 | ~192.0566 |

This table is generated based on theoretical calculations for the specified molecular formula.

Advanced NMR Techniques (e.g., 2D NMR for complex structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons and their connectivity. The spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the cyclopropyl (B3062369) group (multiplets for the methine and methylene (B1212753) protons), and a broad signal for the thiol proton.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Signals corresponding to the two carbons of the ethyl group, the three carbons of the cyclopropyl group, and the two carbons of the triazole ring are anticipated.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals and confirming the connectivity of the molecular fragments. For instance, COSY would show correlations between the protons of the ethyl group and within the cyclopropyl ring. HSQC would link each proton signal to its directly attached carbon atom. HMBC would reveal longer-range correlations (over two to three bonds), which are crucial for connecting the ethyl and cyclopropyl substituents to the triazole core.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| Ethyl -CH₂- | ~2.7 - 2.9 (q) | ~20 - 25 | Triazole-C5, Ethyl -CH₃ |

| Ethyl -CH₃ | ~1.2 - 1.4 (t) | ~10 - 15 | Ethyl -CH₂- |

| Cyclopropyl -CH- | ~3.0 - 3.3 (m) | ~30 - 35 | Triazole-N4, Cyclopropyl -CH₂- |

| Cyclopropyl -CH₂- | ~0.8 - 1.2 (m) | ~5 - 10 | Cyclopropyl -CH- |

| Triazole-C5 | - | ~150 - 155 | Ethyl -CH₂- |

| Triazole-C3 | - | ~165 - 170 | Thiol -SH |

| Thiol -SH | ~13.0 - 14.0 (br s) | - | Triazole-C3 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure.

While specific crystallographic data for the title compound is not available, analysis of a closely related structure, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate, reveals key expected features. asianpubs.org The triazole ring is expected to be essentially planar. The cyclopropyl group would be oriented relative to the triazole ring, and intermolecular interactions, such as hydrogen bonding involving the thiol group and the triazole nitrogen atoms, would likely dominate the crystal packing. These hydrogen bonds could form dimeric structures or extended networks, influencing the crystal's physical properties.

Table 3: Representative Crystallographic Parameters from a Related Cyclopropyl-Triazole Derivative

| Parameter | Value for 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate asianpubs.org |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 10.513(2) |

| b (Å) | 8.4646(17) |

| c (Å) | 30.965(6) |

| V (ų) | 2755.6(10) |

| Z | 8 |

This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallography study.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with various Detection Modes (UV, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would be most appropriate. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The detection of the compound can be achieved using several methods. A UV detector is suitable as the triazole ring is expected to have a chromophore that absorbs UV light. A Photodiode Array (PDA) detector would provide more comprehensive information by acquiring the UV-Vis spectrum of the eluting peak, which can aid in peak identification and purity assessment. Coupling HPLC with a Mass Spectrometer (LC-MS) offers the highest selectivity and sensitivity, allowing for the confirmation of the molecular weight of the compound as it elutes from the column.

Table 4: A Plausible HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA (210-400 nm) or MS (ESI positive mode) |

| Injection Volume | 10 µL |

This table outlines a hypothetical but standard starting point for method development.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the thiol group in this compound may require derivatization to improve its volatility and chromatographic behavior, GC-MS analysis of similar 1,2,4-triazole (B32235) derivatives has been reported. preprints.org

In GC-MS, the compound is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time is a characteristic feature for identification, while the mass spectrum provides a molecular fingerprint. The fragmentation pattern observed in the mass spectrum upon electron ionization can be used to elucidate the structure of the molecule. For the title compound, characteristic fragments would likely arise from the loss of the ethyl or cyclopropyl groups, or from cleavages within the triazole ring. The nature of the substituents on the triazole ring significantly influences the chromatographic behavior and fragmentation patterns. preprints.org

Preparative Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, preparative chromatography is an essential step for isolating and purifying the compound to a high degree, which is necessary for accurate analytical characterization and further studies. While simple recrystallization is often used for initial purification of triazole-thiol derivatives, preparative high-performance liquid chromatography (HPLC) offers superior resolution and purity.

A general approach for the preparative HPLC purification of a compound like this compound would involve a reversed-phase column, such as a C18 stationary phase. The mobile phase would typically consist of a gradient of an organic solvent, like acetonitrile or methanol, and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Table 1: Illustrative Preparative HPLC Parameters for Purification of a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Analog

| Parameter | Value |

| Stationary Phase | C18, 10 µm particle size |

| Column Dimensions | 250 mm x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL (of a concentrated crude sample in mobile phase) |

The selection of the specific mobile phase composition and gradient would be optimized based on preliminary analytical scale HPLC analysis of the crude reaction mixture. Fractions would be collected based on the elution of the target compound's peak, and the purity of these fractions would be subsequently verified by analytical HPLC.

Electrochemical Characterization

Electrochemical methods are powerful tools for investigating the redox properties of molecules containing thiol groups, such as this compound.

Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are well-suited for characterizing the electrochemical behavior of triazole-thiol compounds. researchgate.net For a compound like this compound, these analyses would typically be performed using a three-electrode system, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

The analysis of a related compound, 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol, by CV and DPV revealed an irreversible oxidation peak. researchgate.net This suggests that the electrochemically generated species is unstable and undergoes a subsequent chemical reaction. Such studies are often conducted in a buffered solution to control the pH, as the redox potentials of thiol-containing compounds can be pH-dependent.

Amperometric analysis could be employed for the sensitive quantification of this compound, for instance, in a flow-injection analysis system or as a detection method for HPLC. This would involve applying a constant potential at the working electrode, corresponding to the oxidation potential of the thiol group, and measuring the resulting current, which is proportional to the analyte's concentration.

The electrochemical behavior of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is dominated by the oxidation of the thiol group (-SH). In many cases, this oxidation is an irreversible process that leads to the formation of a disulfide dimer (RSSR) through an EC (electrochemical-chemical) mechanism. researchgate.net

The redox potential of the thiol group in this compound would be influenced by the electronic effects of the cyclopropyl and ethyl substituents on the triazole ring. The investigation of the peak potential as a function of pH can provide insights into the number of protons involved in the electrode reaction. Furthermore, studying the relationship between the peak current and the scan rate in cyclic voltammetry can determine whether the process is diffusion-controlled or surface-adsorbed. For many triazole-thiols, the oxidation process is found to be diffusion-controlled. researchgate.net

Method Validation and Application in Complex Matrices (e.g., biological samples for in vivo animal studies, environmental samples)

For the application of analytical methods to real-world samples, such as in biological or environmental studies, rigorous validation is required to ensure the reliability of the results. The following parameters would be essential in the validation of a quantitative method for this compound.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. In the context of HPLC, this is typically demonstrated by the separation of the analyte peak from other matrix components and potential impurities.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For a quantitative method, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve. For many triazole compounds, excellent linearity (r² > 0.99) is achieved over a defined concentration range. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of the analyte.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Table 2: Representative Method Validation Data for Triazole Compounds in Complex Matrices

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | researchgate.net |

| Accuracy (Recovery) | 72.0% to 114.8% | researchgate.net |

| Precision (RSD) | < 9.9% | researchgate.net |

Note: These values are for other triazole fungicides and serve as an example of expected performance.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining the applicability of the method for trace analysis in biological and environmental samples. For triazole compounds, modern analytical techniques like LC-MS/MS can achieve very low LODs and LOQs.

Table 3: Illustrative LOD and LOQ Values for Triazole Compounds in Different Matrices

| Compound Class | Matrix | Analytical Method | LOD | LOQ |

| Triazole Fungicides | Fruits | QuEChERS-DLLME-GC-MS | 3.4 - 26.8 µg/kg | 9.8 - 50.3 µg/kg |

| 1,2,4-Triazole | Water | LC-MS/MS | 0.013 µg/kg | 0.05 µg/kg |

| Triazole Fungicides | Animal-origin foods | UPLC-MS/MS | 0.1 - 0.3 µg/kg | 0.3 - 0.9 µg/kg |

These tables are interactive and the data is based on published methods for other triazole compounds. researchgate.netepa.govresearchgate.net

Sample Preparation Strategies for Trace Analysis

The accurate quantification of this compound at trace levels in complex matrices, such as environmental and biological samples, is critically dependent on effective sample preparation. The primary objectives of sample preparation are to isolate the target analyte from interfering matrix components, preconcentrate it to a level suitable for instrumental detection, and present it in a solvent compatible with the analytical system. Given the structural similarity of this compound to other triazole-based fungicides, established methodologies for this class of compounds are highly applicable. These strategies have evolved from traditional solvent-intensive methods to modern, miniaturized, and greener techniques that offer high efficiency and throughput.

Conventional Extraction Methodologies

Historically, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been the cornerstones of sample preparation for pesticide residue analysis.

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While straightforward, LLE often requires large volumes of high-purity organic solvents, is labor-intensive, and can be prone to emulsion formation, complicating phase separation.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE, significantly reducing solvent consumption. nih.gov In SPE, the sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the analyte is subsequently eluted with a small volume of an appropriate solvent. For triazole compounds, non-polar sorbents like C18-bonded silica (B1680970) are commonly employed due to their effectiveness in retaining these moderately polar analytes from aqueous matrices.

Modern Extraction and Clean-up Techniques

To address the limitations of conventional methods, several advanced strategies have been developed, emphasizing speed, efficiency, and reduced environmental impact.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a dominant technique for pesticide residue analysis in food and agricultural products. scispace.comnih.gov The procedure involves two main steps: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. scispace.comnih.gov In the d-SPE stage, an aliquot of the extract is mixed with a combination of sorbents to remove specific matrix interferences. For instance, primary secondary amine (PSA) is used to remove organic acids and sugars, while graphitized carbon black (GCB) is effective for removing pigments and sterols. nih.gov

| Parameter | Details | Reference |

| Extraction Solvent | Acetonitrile, Ethyl Acetate | scispace.com |

| Salts | Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate | mdpi.com |

| d-SPE Sorbents | Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) | nih.gov |

| Matrices | Fruits, Vegetables, Animal Tissues, Surface Water | scispace.comnih.govmdpi.com |

| Recoveries | Typically range from 72% to 115% for various triazoles | nih.gov |

Interactive Data Table: Key Parameters of the QuEChERS Method for Triazole Analysis.

Miniaturized Extraction Techniques: The drive towards green analytical chemistry has spurred the development of microextraction techniques that drastically reduce solvent use and sample volume. scirp.org

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.govmdpi.com This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer. nih.gov Subsequent centrifugation separates the sedimented extraction solvent for analysis. nih.govnih.gov The technique is lauded for its high enrichment factors and speed. researchgate.net Ionic liquids and deep eutectic solvents are being explored as greener alternatives to traditional organic solvents in DLLME. fao.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. nih.govrsc.org The fiber can be exposed directly to the sample or to its headspace (HS-SPME), making it versatile for various matrices. researchgate.net For thiol-containing compounds like this compound, derivatization on the fiber can enhance selectivity and detection sensitivity. researchgate.net The development of thin-film SPME (TF-SPME) offers a larger surface area, leading to higher extraction capacity and faster analysis times. mdpi.com

| Technique | Principle | Key Advantages | Common Analytes |

| DLLME | Partitioning into a dispersed micro-solvent phase. nih.gov | Extremely fast, high enrichment factor, low solvent use. researchgate.net | Pesticides, Herbicides |

| HS-SPME | Adsorption/absorption onto a coated fiber from the sample's headspace. researchgate.net | Solvent-free, simple, automatable, non-invasive. rsc.org | Volatile Thiols, Pesticides |

| TF-SPME | Adsorption/absorption onto a flat film with a large surface area. mdpi.com | Higher capacity and faster extraction than fiber SPME. mdpi.com | Environmental Pollutants |

Interactive Data Table: Comparison of Modern Microextraction Techniques.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis and Chemical Reactivity

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. The primary and most common route involves the base-catalyzed intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.govnih.gov This method is known for its efficiency and good yields. The reactivity of the resulting triazole-3-thiol is largely characterized by the thione-thiol tautomerism, with the thiol form being predominant in solution. The thiol group is a key reactive center, readily undergoing S-alkylation with various electrophiles.

Synthesis and Chemical Reactivity

The probable synthetic pathway for 4-cyclopropyl-5-ethyl-4H-1,2,4-triazole-3-thiol would commence with the reaction of propionyl chloride with potassium thiocyanate to yield propionyl isothiocyanate. This intermediate would then be reacted with cyclopropylhydrazine to form the corresponding 1-propionyl-4-cyclopropylthiosemicarbazide. Subsequent base-catalyzed cyclization of this thiosemicarbazide (B42300), typically using a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, would lead to the formation of the target molecule.

Biological Activity and Mechanistic Understanding

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties. mdpi.comchemmethod.com The incorporation of a cyclopropyl (B3062369) moiety is of particular interest as this group is present in numerous bioactive molecules and can enhance biological activity. benthamdirect.com

Antifungal Activity: Many 1,2,4-triazole (B32235) derivatives are potent antifungal agents. ujmm.org.uajocpr.comnih.govnih.gov Their primary mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the triazole ring are believed to coordinate with the heme iron of the cytochrome P450 enzyme, disrupting its function. It is plausible that this compound and its derivatives could exhibit similar antifungal properties.

Antibacterial Activity: Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govujmm.org.ua The mode of action can vary, but it often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The specific substituents on the triazole ring play a crucial role in determining the spectrum and potency of antibacterial action.

Herbicidal Activity: The 1,2,4-triazole scaffold is a component of several commercial herbicides. researchgate.netacs.org These compounds often act by inhibiting key enzymes in plant metabolic pathways, such as acetolactate synthase or phytoene desaturase. The presence of the cyclopropyl group in the target molecule is noteworthy, as this substituent is found in some herbicidally active compounds.

Computational Insights and Predictive Modeling

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for understanding the interaction of 1,2,4-triazole derivatives with their biological targets. researchgate.net Such studies on analogous compounds have helped in elucidating the structural requirements for potent biological activity. For instance, docking studies have been used to model the binding of triazole-based inhibitors to the active site of enzymes like lanosterol 14α-demethylase. These computational approaches could be instrumental in predicting the biological activity of this compound and in designing more potent analogs.

Promising Non-Clinical Applications

Beyond its potential therapeutic uses, this compound and its derivatives could find applications in other fields. The 1,2,4-triazole-3-thiol core is known to act as a corrosion inhibitor for various metals. The nitrogen and sulfur atoms can coordinate with metal surfaces, forming a protective film that prevents corrosion. Furthermore, the diverse reactivity of the thiol group allows for the incorporation of this moiety into polymers and other materials to impart specific properties.

Unexplored Areas and Emerging Research Frontiers

The direct investigation of this compound represents a significant unexplored area of research. Future work should focus on the definitive synthesis and characterization of this compound. A thorough evaluation of its biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties, is warranted. Mechanistic studies to elucidate its mode of action against various biological targets would be of great value. Furthermore, the synthesis of a library of derivatives, particularly through S-alkylation, could lead to the discovery of compounds with enhanced potency and selectivity. Computational modeling specific to this molecule would aid in the rational design of such derivatives. The exploration of its potential in materials science, particularly as a corrosion inhibitor, also presents an exciting research frontier.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.